[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid
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Overview
Description
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid: is a complex organic compound that plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and the phosphono hydrogen phosphate group. Common reagents used in these reactions include phosphoric acid, hydroxylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and improve the yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is used as a precursor in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is used in research on nucleic acid structure and function. It serves as a model compound for studying the interactions between nucleotides and proteins, as well as the mechanisms of DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in antiviral and anticancer therapies, as well as its potential use in gene therapy.
Industry
In industry, this compound is used in the production of pharmaceuticals and biotechnology products. It is also used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid involves its interaction with various molecular targets and pathways. It can bind to enzymes and proteins involved in nucleic acid metabolism, thereby influencing the synthesis and repair of DNA and RNA. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize nucleic acid structures and facilitate enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleotides and nucleotide analogs, such as adenosine triphosphate (ATP), guanosine triphosphate (GTP), and cytidine triphosphate (CTP). These compounds share structural similarities with [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid and participate in similar biochemical processes.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with enzymes and proteins. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEAPNUQQAICNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O9P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863025 |
Source
|
Record name | 9-{2-Deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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